molecular formula C12H16N2O4S2 B2405794 N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}prop-2-enamide CAS No. 2094814-94-3

N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}prop-2-enamide

Cat. No.: B2405794
CAS No.: 2094814-94-3
M. Wt: 316.39
InChI Key: RELBYQCCECIPRB-UHFFFAOYSA-N
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Description

N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}prop-2-enamide is a complex organic compound that features a thiophene ring substituted with a morpholine-4-sulfonyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}prop-2-enamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}prop-2-enamide can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}prop-2-enamide is not well-documented. its structural features suggest that it may interact with biological targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}prop-2-enamide is unique due to the combination of its structural features, which include a thiophene ring, a morpholine-4-sulfonyl group, and a prop-2-enamide moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-[(5-morpholin-4-ylsulfonylthiophen-2-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S2/c1-2-11(15)13-9-10-3-4-12(19-10)20(16,17)14-5-7-18-8-6-14/h2-4H,1,5-9H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELBYQCCECIPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(S1)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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